molecular formula C5H12Cl2N4 B2841898 N-Methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride CAS No. 2377033-99-1

N-Methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride

Katalognummer: B2841898
CAS-Nummer: 2377033-99-1
Molekulargewicht: 199.08
InChI-Schlüssel: IFEXWKFMPDSIDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride typically involves the reaction of N-methyl-1,2,4-triazole with formaldehyde and subsequent reduction. The reaction conditions often include the use of solvents such as toluene and catalysts like aluminum methylate under a nitrogen atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as microwave-assisted synthesis, which can enhance reaction rates and yields . The use of continuous flow reactors is also common to ensure consistent quality and efficiency in large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas and palladium for reduction, and alkyl halides for substitution reactions. The conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully reduced amine derivatives .

Wirkmechanismus

The mechanism of action of N-Methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Eigenschaften

CAS-Nummer

2377033-99-1

Molekularformel

C5H12Cl2N4

Molekulargewicht

199.08

IUPAC-Name

N-methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride

InChI

InChI=1S/C5H10N4.2ClH/c1-6-3-5-7-4-9(2)8-5;;/h4,6H,3H2,1-2H3;2*1H

InChI-Schlüssel

IFEXWKFMPDSIDK-UHFFFAOYSA-N

SMILES

CNCC1=NN(C=N1)C.Cl.Cl

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.